4-(4-Ethylphenyl)phenol

Thermal Analysis Materials Science Polymer Synthesis

Sourcing interchangeable biphenol monomers often leads to batch failures in liquid crystal polymer synthesis. 4-(4-Ethylphenyl)phenol (CAS 21345-28-8) is a critical monomer where the para-ethyl group provides specific steric and electronic properties essential for mesophase stability. Generic substitution risks altered mesophase ranges and reduced polymer yields. · Purity: ≥97% (HPLC), ensuring consistent radical polymerization kinetics and thermal stability. · Functionality: Rigid biphenyl core for targeted mesomorphic behavior in display and optical material applications. · Supply Chain: Batch-specific Certificates of Analysis (COA) guarantee compound-specific reproducibility for pharmaceutical and polymer R&D.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 21345-28-8
Cat. No. B1591153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)phenol
CAS21345-28-8
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3
InChIKeyMVHOIHXEJQPTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylphenyl)phenol Overview


4-(4-Ethylphenyl)phenol (CAS 21345-28-8), also known as 4′-ethylbiphenyl-4-ol, is a C14H14O hydroxybiphenyl derivative characterized by a para-ethyl substituent on one phenyl ring and a para-hydroxyl on the other . With a molecular weight of 198.26 g/mol and a purity specification typically ≥97% (HPLC) from commercial suppliers , this compound serves as a versatile intermediate in organic synthesis, particularly for liquid crystalline polymers, functional materials, and pharmaceutical building blocks . Its biphenyl scaffold provides a rigid aromatic core that influences mesomorphic behavior and thermal stability in downstream applications.

Substitution Risks of 4-(4-Ethylphenyl)phenol


The 4′-ethyl substituent on the biphenyl-4-ol scaffold confers a specific balance of steric bulk, electronic donation, and thermal phase behavior that directly impacts performance in liquid crystalline and polymeric applications. Compared to methyl, propyl, butyl, or tert-butyl analogs, the ethyl group yields distinct melting points (151°C), boiling points (329.9°C predicted), and solubility profiles that are non-interchangeable in synthetic protocols . Generic substitution without rigorous revalidation can lead to altered mesophase ranges, reduced polymer yield, or incompatibility with established reaction conditions . For procurement teams, this necessitates compound-specific sourcing to maintain batch-to-batch reproducibility in downstream processes.

4-(4-Ethylphenyl)phenol: Analog Comparison


Thermal Profile vs. Alkyl Analogs

The target compound demonstrates a melting point of 151°C and a predicted boiling point of 329.9°C at 760 mmHg . In contrast, the methyl analog (CAS 26191-64-0) exhibits a lower melting point range of 150-152°C (with some sources reporting 101-103°C) and a boiling point of 318.6°C . The propyl analog (CAS 59748-39-9) has a higher molecular weight (212.29 g/mol) and is a solid at room temperature but lacks specific thermal data . The tert-butyl analog (CAS 19812-92-1) has a higher boiling point of 338.2°C and a lower density of 1.029 g/cm³ . These thermal variations are critical for processes requiring precise temperature windows, such as melt polymerization or liquid crystal phase engineering.

Thermal Analysis Materials Science Polymer Synthesis

Solubility and Density Profile

4-(4-Ethylphenyl)phenol is a crystalline compound soluble in organic solvents such as ethanol and xylene, but insoluble in water . This solubility profile is shared with its alkyl analogs; however, the ethyl substituent provides a specific LogP value and polarity that influences its partitioning in biphasic systems or its behavior in radical polymerization reactions . In contrast, the methyl analog (CAS 26191-64-0) has a lower molecular weight (184.23 g/mol) and a higher predicted density (1.087 g/cm³) , which may affect its solubility and reactivity in certain solvent systems. The tert-butyl analog (CAS 19812-92-1) has a lower density (1.029 g/cm³) and higher boiling point , potentially altering its behavior in high-temperature reactions.

Organic Synthesis Solubility Reaction Medium

Liquid Crystalline Polymerization

4-(4-Ethylphenyl)phenol can be used as a monomer in radical polymerization to synthesize polymers with different properties . Specifically, the technique of liquid crystalline polymerization can be employed to create copolymers and homopolymers that are stable and have a defined refractive index . While other 4′-alkylbiphenyl-4-ols can also undergo polymerization, the ethyl group confers a specific steric and electronic environment that influences polymer chain packing and mesophase behavior. Direct comparative data on polymer properties derived from different alkyl-substituted monomers are limited; however, the ethyl analog is specifically cited for its utility in liquid crystalline polymerization due to its favorable phase behavior [1].

Polymer Chemistry Radical Polymerization Liquid Crystalline Polymers

4-(4-Ethylphenyl)phenol Application Scenarios


Liquid Crystalline Polymer Synthesis

4-(4-Ethylphenyl)phenol serves as a monomer for the synthesis of liquid crystalline polymers via radical polymerization. Its biphenyl core and ethyl substituent provide the rigidity and mesogenic properties required for applications in display technologies and optical materials . Procurement of high-purity (>97%) material is essential to ensure reproducible mesophase behavior and polymer stability.

Pharmaceutical Intermediate and Building Block

As a hydroxybiphenyl derivative, 4-(4-Ethylphenyl)phenol is employed as an intermediate in the synthesis of pharmaceutical compounds. Its para-substituted pattern and moderate molecular weight make it a suitable building block for drug discovery programs . Sourcing from vendors providing batch-specific certificates of analysis (COA) ensures compliance with pharmaceutical R&D quality requirements.

Flavor and Fragrance Precursor

The aromatic properties of 4-(4-Ethylphenyl)phenol allow its use in the preparation of flavors and fragrances . Its specific olfactory profile differs from methyl or tert-butyl analogs, making compound-specific sourcing critical for consistent fragrance formulations.

Polymer Additives and Coatings

This compound is also utilized as a raw material for paints, dyes, and polymer additives . Its thermal stability and solubility in organic solvents enable its incorporation into coating formulations where precise physical properties are required.

Technical Documentation Hub

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